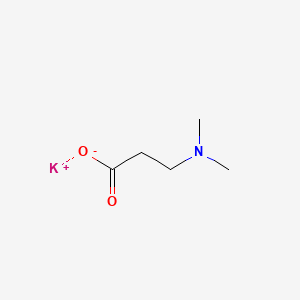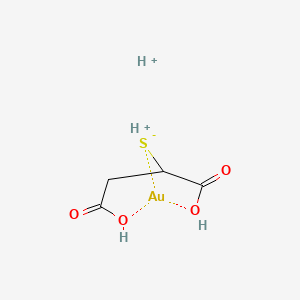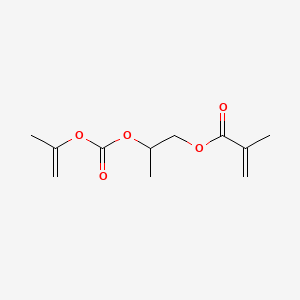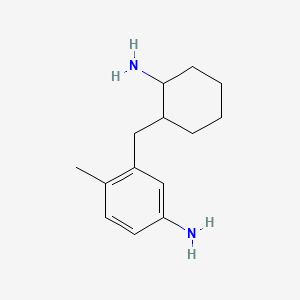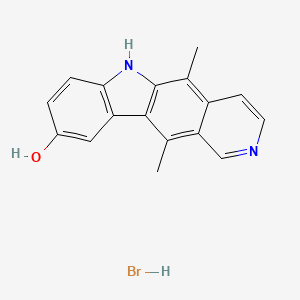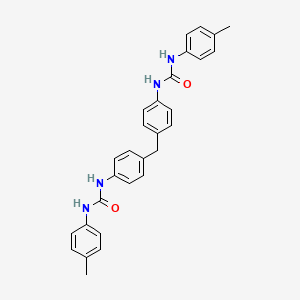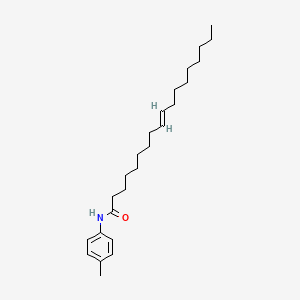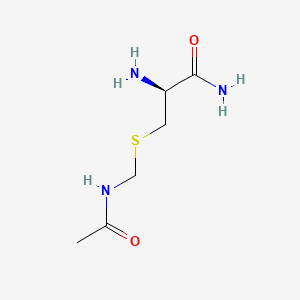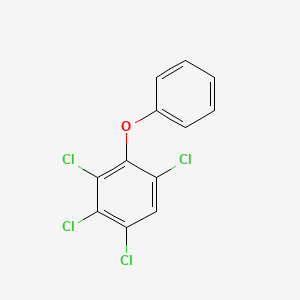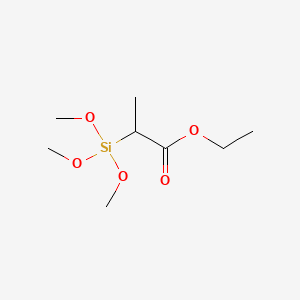
beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) is a complex organic compound that belongs to the class of glucuronic acid derivatives. This compound is characterized by the presence of a glucopyranuronic acid moiety linked to a benzoate group through a hydroxyphenoxy linkage. It consists of 18 hydrogen atoms, 19 carbon atoms, and 10 oxygen atoms, making up a total of 47 atoms .
準備方法
The synthesis of beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) typically involves multiple steps, including the protection and deprotection of functional groups, esterification, and glycosylation reactions. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucuronic acid are protected using suitable protecting groups to prevent unwanted reactions.
Esterification: The protected glucuronic acid is then esterified with 3-(4-hydroxyphenoxy)benzoic acid under acidic or basic conditions.
Deprotection: The protecting groups are removed to yield the final product, beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques .
化学反応の分析
Beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or hydroxyphenoxy moieties, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
作用機序
The mechanism of action of beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects. The exact molecular targets and pathways involved can vary depending on the specific biological context .
類似化合物との比較
Beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) can be compared with other similar compounds, such as:
Beta-D-Glucopyranuronic acid, 1-bromo-1-deoxy-, methyl ester: This compound has a similar glucuronic acid moiety but differs in the ester group and the presence of a bromine atom.
Beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate): This compound is structurally similar but may have different functional groups or substitutions.
The uniqueness of beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.
特性
CAS番号 |
66856-01-7 |
|---|---|
分子式 |
C19H18O10 |
分子量 |
406.3 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenoxy)benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H18O10/c20-10-4-6-11(7-5-10)27-12-3-1-2-9(8-12)18(26)29-19-15(23)13(21)14(22)16(28-19)17(24)25/h1-8,13-16,19-23H,(H,24,25)/t13-,14-,15+,16-,19-/m0/s1 |
InChIキー |
LAJQIEHHAHRPKD-NAHJCDBISA-N |
異性体SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
正規SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



